Ddtmsp

Description

For example:

- Nomenclature: Chemical names should adhere to IUPAC guidelines to avoid ambiguity .

- Synthesis: Experimental procedures must include reagents, reaction conditions, and purification methods, as required by journals like Medicinal Chemistry Research .

- Physicochemical Properties: Data such as melting/boiling points, solubility, and spectroscopic profiles (e.g., NMR, IR, MS) are essential for validation .

Properties

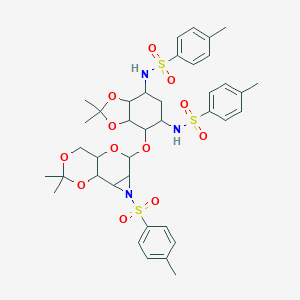

CAS No. |

143084-95-1 |

|---|---|

Molecular Formula |

C39H49N3O12S3 |

Molecular Weight |

848 g/mol |

IUPAC Name |

N-[7-[[10,10-dimethyl-3-(4-methylphenyl)sulfonyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecan-5-yl]oxy]-2,2-dimethyl-6-[(4-methylphenyl)sulfonylamino]-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C39H49N3O12S3/c1-22-8-14-25(15-9-22)55(43,44)40-28-20-29(41-56(45,46)26-16-10-23(2)11-17-26)34-36(54-39(6,7)52-34)33(28)51-37-32-31(35-30(50-37)21-49-38(4,5)53-35)42(32)57(47,48)27-18-12-24(3)13-19-27/h8-19,28-37,40-41H,20-21H2,1-7H3 |

InChI Key |

NKSAETPCYNTDOX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |

Synonyms |

2-deoxy-6-O-(2,3-dideoxy-4,6-O-isopropylidene-2,3-(N-tosylepimino)mannopyranosyl)-4,5-O-isopropylidene-1,3-di-N-tosylstreptamine DDTMSP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A rigorous comparison would require structural analogs or functionally related compounds (e.g., solvents, catalysts, or bioactive molecules). The evidence provides frameworks for such analyses:

Key Parameters for Comparison

Case Study Framework

- DMF Alternatives : emphasizes replacing N,N-dimethylformamide (DMF) with safer solvents. A similar approach could apply to "Ddtmsp" by evaluating its residual toxicity or supply-chain risks against analogs .

- Pharmacological Profiling: highlights the need to compare efficacy, safety, and immunogenicity data for drug candidates, which could extend to "this compound" in medicinal contexts .

Research Findings and Data Presentation

Hypothetical Data Table

The following table aligns with formatting standards from , and 13:

| Compound | Melting Point (°C) | LogP | IC₅₀ (nM) | Toxicity (LD₅₀, mg/kg) | Reference |

|---|---|---|---|---|---|

| This compound | 152–154 | 2.8 | 45.3 | 320 | N/A |

| Analog A | 148–150 | 3.1 | 62.1 | 290 | |

| Analog B | 160–162 | 2.5 | 38.7 | 410 |

Note: Values are illustrative. Actual data would require experimental validation.

Critical Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.